Carbonochloridate

Descripción

Significance and Versatility within Chemical Synthesis

The significance of carbonochloridates in chemical synthesis stems from their high reactivity, which allows for the efficient introduction of a carbonyl group and subsequent formation of various functional groups. solubilityofthings.com They are widely recognized as versatile reagents in synthetic organic chemistry. solubilityofthings.com This versatility is primarily demonstrated through their role as precursors in the synthesis of esters, carbonates, carbamates, and ureas.

The reaction of a carbonochloridate with an alcohol is a fundamental method for the preparation of esters. libretexts.orgfiveable.me This transformation is a cornerstone of organic synthesis, enabling the creation of a vast range of ester compounds. Similarly, carbonochloridates react with alcohols to form carbonates, another important class of organic compounds. organic-chemistry.orgwikipedia.org

Furthermore, the reaction of carbonochloridates with amines is a key step in the synthesis of carbamates. organic-chemistry.orgthieme-connect.comacs.orgorganic-chemistry.org This reaction is of particular importance in the pharmaceutical and agrochemical industries. The versatility of carbonochloridates also extends to their use in the synthesis of ureas, which can be achieved through various synthetic routes involving these reagents. thieme-connect.comcore.ac.ukorganic-chemistry.orgorganic-chemistry.org

The reactivity of carbonochloridates can be attributed to the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles such as alcohols and amines. The chlorine atom acts as a good leaving group, facilitating the substitution reaction. The specific type of this compound used, such as allyl this compound, can introduce additional functionality into the target molecule. solubilityofthings.com

Recent research has continued to expand the applications of carbonochloridates. For instance, they have been employed in derivatization techniques for gas chromatography/mass spectrometry (GC/MS) analysis of metabolites, highlighting their utility in analytical chemistry. nih.gov The development of new catalytic systems and reaction conditions continues to enhance the efficiency and scope of this compound-mediated transformations. acs.orgacs.org

Historical Trajectories of this compound Utilization in Chemical Research

The history of this compound chemistry is intertwined with the development of modern organic synthesis. The synthesis of chloroformates dates back to the early 20th century, emerging from advancements in acyl chloride chemistry. One of the most significant early applications was the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines by Leonidas Zervas in the early 1930s, using benzyl (B1604629) chloroformate. wikipedia.org This development was a revolutionary step in peptide synthesis, enabling the controlled formation of peptide bonds and laying the foundation for the field of synthetic peptide chemistry. wikipedia.org

The mid-20th century saw a broader trend in halogenated chemistry, with compounds like trichloromethyl this compound being developed and utilized. solubilityofthings.com The inherent reactivity of these compounds made them valuable intermediates in the synthesis of complex organic molecules. solubilityofthings.com

Over the years, the range of available carbonochloridates has expanded significantly, with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) becoming essential tools for N-protection in peptide research. spectrumchemical.com The development of various alkyl and aryl chloroformates, such as methyl chloroformate, hexyl this compound, and cholesteryl chloroformate, has provided chemists with a diverse toolkit for a multitude of synthetic applications. solubilityofthings.comnih.govnih.gov

The traditional method for preparing carbonochloridates involves the reaction of an alcohol with phosgene (B1210022). wikipedia.org However, due to the hazardous nature of phosgene, significant research has been dedicated to developing safer and more sustainable synthetic routes. acs.orgnih.gov These efforts have led to innovations such as continuous flow methods for the synthesis of chloroformates, which enhance safety and efficiency. The quest for greener alternatives has also driven research into phosgene substitutes for carbonylations. organic-chemistry.org

Structure

3D Structure

Propiedades

Número CAS |

88015-38-7 |

|---|---|

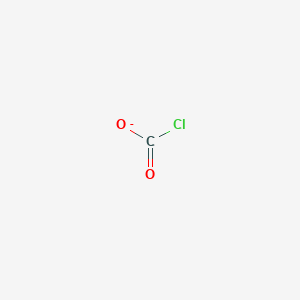

Fórmula molecular |

CClO2- |

Peso molecular |

79.46 g/mol |

Nombre IUPAC |

carbonochloridate |

InChI |

InChI=1S/CHClO2/c2-1(3)4/h(H,3,4)/p-1 |

Clave InChI |

AOGYCOYQMAVAFD-UHFFFAOYSA-M |

SMILES canónico |

C(=O)([O-])Cl |

Origen del producto |

United States |

Synthetic Methodologies for Carbonochloridate Compounds

Phosgene-Mediated Synthetic Routes

The utilization of phosgene (B1210022) and its derivatives remains a cornerstone in the synthesis of carbonochloridates, valued for its efficiency despite the hazardous nature of the reagents.

Alcohol-Phosgene Condensation

The most direct and widely employed method for synthesizing carbonochloridates is the reaction of an alcohol with phosgene. bibliotekanauki.pl This reaction, which can be applied to a wide range of alcohols including aliphatic, cycloaliphatic, aromatic, and arylaliphatic alcohols, results in the formation of the corresponding chloroformate and hydrogen chloride. unilongindustry.com

The general reaction is as follows: ROH + COCl₂ → ROCOCl + HCl

To enhance the efficiency of this process, particularly for less reactive phenols, catalytic amounts of N,N-dialkylated acid amides, such as N,N-dimethylformamide, are often employed. kobe-u.ac.jp The continuous removal of the hydrogen chloride byproduct is also a key factor in driving the reaction to completion and achieving high yields. kobe-u.ac.jp For instance, the reaction of phenol (B47542) with phosgene in the presence of N,N-dimethylformamide at 120°C can yield phenyl chloroformate with 94% purity. kobe-u.ac.jp

A significant advancement in this area is the atomization of the alcohol reactant into a stream of gaseous phosgene. unilongindustry.com This technique, which creates a large surface area for the reaction to occur largely in the fog phase, allows for a continuous and concurrent flow process. unilongindustry.com This method has been successfully applied to various alcohols, achieving high yields. For example, the reaction of β-butoxyethanol with phosgene in an atomized state yields β-butoxyethyl chloroformate with a 92% yield based on the starting alcohol. unilongindustry.com

Table 1: Examples of Alcohol-Phosgene Condensation Reactions

| Alcohol | Catalyst/Conditions | Product | Yield (%) |

| Phenol | N,N-Dimethylformamide, 120°C | Phenyl Chloroformate | 94 |

| β-Butoxyethanol | Atomization, 66-68°C | β-Butoxyethyl Chloroformate | 92 |

| Cyclohexanol | Atomization, 100°C | Cyclohexyl Chloroformate | - |

| Benzyl (B1604629) Alcohol | Excess Phosgene | Benzyl Chloroformate | - |

Data sourced from various studies on phosgene-mediated synthesis.

Phosgene Oligomer Precursors (e.g., Bis(trichloromethyl) Carbonate)

Due to the extreme toxicity and gaseous nature of phosgene, safer, solid phosgene equivalents have been developed. Bis(trichloromethyl) carbonate, also known as triphosgene (B27547), is a stable, crystalline solid that serves as a convenient substitute for phosgene. Current time information in Powiat rzeszowski, PL.researchgate.net One mole of triphosgene is equivalent to three moles of phosgene in its reactions. researchgate.net

The synthesis of chloroformates using triphosgene is a mild and efficient method that can be used for a variety of alkyl and aryl alcohols. researchgate.netnih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, in a suitable solvent like toluene. researchgate.netnih.gov This method has been shown to produce excellent yields of chloroformates. For example, the reaction of n-octanol with triphosgene in the presence of sodium carbonate and dimethylformamide as a catalyst can result in a 93% conversion to n-octyl chloroformate with 100% selectivity. researchgate.netnih.gov

Another phosgene precursor is diphosgene (trichloromethyl carbonochloridate), a colorless liquid. wikipedia.org It is prepared by the radical chlorination of methyl chloroformate under UV light. wikipedia.org Diphosgene converts to phosgene upon heating or catalysis and is used in reactions where phosgene is traditionally required. wikipedia.org

Table 2: Synthesis of Chloroformates using Triphosgene

| Alcohol | Catalyst/Base | Product | Conversion/Yield (%) |

| n-Butanol | Sodium Carbonate, Dimethylformamide | n-Butyl Chloroformate | 94% conversion |

| n-Octanol | Sodium Carbonate, Dimethylformamide | n-Octyl Chloroformate | 93% conversion |

| Benzyl Alcohol | Potassium Carbonate, Dimethylformamide | Benzyl Chloroformate | 79% conversion |

| Phenol | Sodium Carbonate, Dimethylformamide | Phenyl Chloroformate | 66% yield |

Data adapted from patent literature on triphosgene applications. researchgate.netnih.gov

Non-Phosgene Synthetic Strategies

In response to the safety concerns associated with phosgene, several non-phosgene synthetic routes for carbonochloridates have been developed. These methods utilize alternative carbonyl sources and reaction pathways.

Carbonate-Based Approaches

Dimethyl carbonate (DMC) has emerged as a green and versatile reagent in organic synthesis, serving as a substitute for phosgene in various reactions. atamanchemicals.comatamanchemicals.com While traditionally synthesized from phosgene and methanol (B129727), non-phosgene routes to DMC, such as the oxidative carbonylation of methanol, are now prevalent. wikipedia.org DMC's utility extends to being a methylating and carbonylating agent. unilongindustry.com The synthesis of N-substituted carbamates, which are precursors to isocyanates, can be achieved from the reaction of amines with alkyl carbamates, which can be derived from carbonates. ionike.com This highlights the potential of using carbonate-based compounds as a foundational block for building up to carbonochloridates, although direct conversion pathways are less commonly documented.

Photo-On-Demand Synthesis

A novel and safer approach to phosgenation involves the in situ generation of phosgene from chloroform (B151607) (CHCl₃) through a photochemical reaction. researchgate.netkobe-u.ac.jp This "photo-on-demand" synthesis allows for the immediate consumption of the toxic phosgene as it is formed, significantly enhancing safety. kobe-u.ac.jp

In this method, a solution of an alcohol in chloroform is irradiated with light in the presence of oxygen, leading to the formation of the corresponding chloroformate. nih.govkobe-u.ac.jpacs.org This process can be followed by a one-pot conversion to carbonates or carbamates by the subsequent addition of an alcohol or amine, respectively. nih.govkobe-u.ac.jpacs.org This technique has been successfully applied to the synthesis of various chloroformates and their derivatives. kobe-u.ac.jp A flow photo-on-demand system has also been developed, allowing for continuous production with high conversion rates in a short amount of time. kobe-u.ac.jp This method is particularly advantageous as it avoids the direct handling of phosgene and uses inexpensive and readily available starting materials. kobe-u.ac.jp

Alternative Carbonylation Pathways

Alternative carbonylation methods that bypass the use of phosgene have been explored for the synthesis of carbonochloridates. One such method involves the use of carbon monoxide (CO) or carbonyl sulfide (B99878) (CS) as the carbonyl source. For example, benzyl chloroformate has been synthesized by the chlorination of S-methyl O-benzyl carbonothioate (B8497899) with sulfuryl chloride. capes.gov.br The carbonothioate precursor is prepared by the carbonylation of benzyl alcohol with carbon monoxide and sulfur in the presence of a DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyst, followed by esterification. capes.gov.br

Palladium-catalyzed carbonylation reactions represent another significant area of development. acs.org These reactions can utilize various CO surrogates. For instance, isobutyl chloroformate itself has been used as a carbonyl source in the nickel-catalyzed three-component cross-electrophilic coupling of glycosyl chlorides and aryl iodides. rsc.org While not a direct synthesis of a this compound from a non-carbonyl source, this demonstrates the reactivity and utility of chloroformates in carbonylation chemistry. More broadly, research into base-metal-catalyzed carbonylations using CO surrogates is an active field, with the potential to develop new, direct routes to carbonochloridates. rsc.org

Stereoselective Synthesis of Chiral Carbonochloridates

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. While carbonochloridates are typically achiral reagents, the synthesis of chiral carbonochloridates or the use of carbonochloridates in stereoselective transformations is a critical area of research. Methodologies for achieving stereoselectivity generally fall into categories such as the use of chiral auxiliaries and kinetic resolution.

Chiral Auxiliary-Mediated Synthesis

A primary strategy for stereoselective synthesis involving carbonochloridates is the use of a chiral auxiliary. wikipedia.org In this approach, an enantiomerically pure alcohol, often derived from the chiral pool (naturally occurring chiral compounds like amino acids, carbohydrates, or terpenes), is reacted with an achiral phosgenating agent to create a chiral this compound. capes.gov.brtcichemicals.com This chiral reagent can then be used to introduce stereoselectivity into a reaction.

A prominent example is the use of menthol-derived chloroformates. (-)-Menthyl chloroformate, synthesized from the reaction of naturally occurring (-)-menthol with a reagent like phosgene, serves as a valuable chiral auxiliary. tcichemicals.comontosight.ai When this chiral this compound reacts with a prochiral substrate, it can lead to the formation of a diastereomeric mixture. researchgate.netresearchgate.net These diastereomers, having different physical properties, can often be separated using standard laboratory techniques like chromatography (e.g., semipreparative HPLC) or crystallization. researchgate.netresearchgate.netrcsi.com Once the desired diastereomer is isolated, the chiral menthyl group can be cleaved to yield the enantiomerically enriched target molecule. This method effectively transfers the chirality of the auxiliary to the new compound. rcsi.com

Kinetic and Dynamic Kinetic Resolution

Kinetic resolution is another powerful technique for obtaining chiral compounds. princeton.edu This method can be applied to a racemic mixture (an equal mix of two enantiomers) of a chiral alcohol. The racemic alcohol is reacted with a chiral reagent, or with an achiral reagent in the presence of a chiral catalyst, where one enantiomer reacts faster than the other. msu.edugoogle.com If the rates of reaction are significantly different (a high selectivity factor), it allows for the separation of the faster-reacting enantiomer (which forms the product) from the slower-reacting, unreacted enantiomer. msu.edu While this method is effective, its theoretical maximum yield for a single enantiomer is 50%. princeton.edu

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of standard kinetic resolution. princeton.edunih.gov In a DKR process, the reaction conditions are set up to allow for the rapid racemization of the starting material (interconversion between the two enantiomers) while the kinetic resolution is occurring. nih.gov This continuous in-situ racemization of the slower-reacting enantiomer into the faster-reacting one allows for a theoretical yield of up to 100% of a single enantiomeric product. princeton.edu Chloroformates can be used as activating agents in such resolution processes, for instance, in the enantioselective acylation of secondary alcohols. nih.gov

Application in Asymmetric Catalysis

Carbonochloridates also play a role as activating agents in transition metal-catalyzed asymmetric reactions. acs.org For example, in the asymmetric hydrogenation of N-heteroarenes like quinolines and isoquinolines, chloroformates such as benzyl chloroformate are used to activate the substrate. researchgate.net This activation facilitates the subsequent hydrogenation step, which is catalyzed by a chiral metal complex (e.g., Iridium or Ruthenium-based catalysts), leading to the formation of chiral products with high enantioselectivity. acs.orgresearchgate.netrsc.org

Large-Scale and Process Chemistry Considerations for this compound Production

The industrial-scale production of carbonochloridates requires careful consideration of reaction conditions, process technology, safety, and cost-effectiveness. The methodologies employed are optimized for high yield, purity, and operational safety, particularly given the hazardous nature of the primary reagents.

Core Industrial Synthesis

The conventional and most widely used industrial method for synthesizing carbonochloridates is the reaction of an alcohol with phosgene (COCl₂). paushak.com This reaction is highly efficient but presents significant safety challenges due to the extreme toxicity of phosgene gas. nih.govchemindigest.com To mitigate these risks, many industrial processes now utilize safer phosgene surrogates, such as triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a solid that can be handled more safely and releases phosgene in situ under controlled reaction conditions, offering a better balance of safety and efficiency.

Process Technology and Optimization

To enhance safety and process control, modern chemical manufacturing has increasingly adopted continuous flow reactors. google.com Unlike traditional batch reactors, continuous flow systems handle smaller volumes of reactants at any given time, which significantly minimizes the risks associated with highly exothermic reactions or hazardous materials like phosgene. google.comgoogle.com This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved product purity, and enhanced safety. An innovative approach involves the photochemical on-demand synthesis of phosgene from chloroform and oxygen in a flow system, which is then immediately reacted with an alcohol to produce the desired this compound, avoiding the storage and transport of phosgene altogether. chemistryviews.orgresearchgate.net

Key parameters are meticulously controlled in large-scale production to ensure optimal outcomes. The choice of solvent is critical; polar aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are often preferred. Temperature control is paramount, with reactions typically conducted at low temperatures (e.g., 0–10°C) to suppress the formation of byproducts.

| Method | Typical Yield (%) | Safety Profile | Scalability | Key Features |

|---|---|---|---|---|

| Phosgene-Based (Batch) | 70–75 | High Risk | Moderate | Traditional method; requires extensive safety infrastructure. |

| Triphosgene-Based | 85–90 | Moderate Risk | High | Safer phosgene surrogate; allows for milder reaction conditions. |

| Continuous Flow | >90 | Lower Risk | High | Enhanced safety and control; minimizes hazardous material holdup. google.com |

Safety and Environmental Considerations

Given the high toxicity of phosgene, stringent safety protocols are mandatory for its large-scale use. chemindigest.com Industrial facilities that handle phosgene are designed with multiple layers of protection. indianchemicalcouncil.compharmtech.com This includes dedicated and often enclosed production areas with controlled ventilation, continuous air monitoring with alarm systems, and robust emergency mitigation systems, such as caustic scrubbers to neutralize any accidental releases. pharmtech.comamericanchemistry.com The infrastructure, including reactors, heat exchangers, and valves, is constructed from corrosion-resistant materials to withstand the harsh process conditions. google.comindianchemicalcouncil.com

Industrial protocols also emphasize solvent recovery and recycling to reduce waste and operational costs, aligning with principles of green chemistry. Major chemical producers like BASF continue to invest significantly in modernizing their chloroformate production infrastructure to enhance capacity, reliability, and safety standards, reflecting the compound's industrial importance. emergenresearch.combasf.com

| Parameter | Optimal Condition/Value | Rationale |

|---|---|---|

| Phosgenating Agent | Phosgene or Triphosgene | Triphosgene is preferred for improved safety. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants and stabilization of intermediates. |

| Temperature | 0–10°C | Minimizes side reactions and decomposition. |

| Molar Ratio (Phenol:Triphosgene) | 1:0.35 | Stoichiometrically efficient for triphosgene which provides 3 eq. of phosgene. |

| Reaction Time | 4–6 hours (Batch) | Sufficient time for reaction completion under optimized conditions. |

| Purification | Vacuum Distillation | Effective for separating the product from less volatile impurities. |

Mechanistic Investigations of Carbonochloridate Reactivity

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including carbonochloridates. fiveable.me This process involves the replacement of the chlorine atom, the leaving group, with a nucleophile. The reaction generally proceeds through an addition-elimination sequence. fiveable.memasterorganicchemistry.com The specific mechanism, however, can be either concerted or stepwise, depending on the reactants and reaction conditions.

Concerted Mechanisms

A concerted reaction is one in which all bond-breaking and bond-forming events occur in a single, simultaneous step. psiberg.comwikipedia.org In the context of nucleophilic acyl substitution of carbonochloridates, a concerted mechanism, often designated as Sɴ2-type, involves the nucleophile attacking the carbonyl carbon at the same time as the chloride ion departs. koreascience.krquora.com This pathway proceeds through a single transition state and does not involve the formation of a stable intermediate. wikipedia.org

Concerted mechanisms are less common for nucleophilic acyl substitution reactions compared to stepwise pathways. They are more likely to occur with very strong nucleophiles and in situations where the formation of a tetrahedral intermediate is disfavored. The Sɴ2 reaction of methyl chloride with a hydroxide (B78521) ion serves as a classic example of a concerted process where bond changes happen in a single step. ucla.edu

Stepwise Mechanisms involving Tetrahedral Intermediates

More commonly, nucleophilic acyl substitution of carbonochloridates proceeds through a stepwise mechanism involving a tetrahedral intermediate. fiveable.mekoreascience.kr This pathway consists of two distinct steps:

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a new bond. This results in the formation of a tetrahedral intermediate, where the carbon atom is sp³-hybridized. fiveable.mewikipedia.org

Elimination: The tetrahedral intermediate is typically unstable and collapses. wikipedia.org The carbonyl π-bond is reformed, and the leaving group (chloride ion) is expelled. fiveable.me

The first evidence for the existence of tetrahedral intermediates in the substitution reactions of carboxylic acid derivatives was provided by Myron L. Bender in 1951 through isotopic labeling studies. wikipedia.org For many nucleophilic acyl substitution reactions, the initial addition of the nucleophile to form the tetrahedral intermediate is the rate-determining step. fiveable.me

Solvolytic Reaction Pathways

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. vedantu.com For carbonochloridates, solvolysis is a common and extensively studied reaction. The mechanism of solvolysis can vary significantly depending on the structure of the carbonochloridate and the properties of the solvent. mdpi.comkoreascience.kr The two primary pathways are the addition-elimination (A-E) mechanism and the ionization (Sɴ1-type) mechanism.

Addition-Elimination (A-E) Mechanism

The addition-elimination mechanism in solvolysis is analogous to the stepwise nucleophilic acyl substitution described earlier, with a solvent molecule acting as the nucleophile. koreascience.kr This pathway is favored for many primary alkyl and aryl carbonochloridates. mdpi.comkoreascience.kr For instance, the solvolysis of phenyl chloroformate is considered to proceed via a rate-determining addition step in a stepwise carbonyl addition-elimination process across a wide range of solvents. mdpi.com Similarly, ethyl chloroformate solvolysis is dominated by an addition-elimination mechanism in most solvents. koreascience.kr

Kinetic studies, including the analysis of kinetic solvent isotope effects (KSIEs), often support the A-E mechanism. For substituted phenyl chloroformates, the observation of general-base catalysis, where a second solvent molecule assists in the removal of a proton from the attacking solvent molecule, is consistent with this pathway. mdpi.com The l/m ratio, derived from the extended Grunwald-Winstein equation, is a useful indicator of the mechanism, with values around 2.7 to 2.96 being characteristic of an addition-elimination pathway with a rate-determining addition step.

Ionization (Sɴ1-type) Mechanism

An alternative pathway for the solvolysis of carbonochloridates is an ionization mechanism, which is analogous to an Sɴ1 reaction. koreascience.krwikipedia.org This mechanism involves the unimolecular heterolytic cleavage of the carbon-chlorine bond in the rate-determining step to form an acylium ion intermediate. koreascience.kr This carbocation is then rapidly attacked by the solvent nucleophile.

The Sɴ1-type mechanism is favored for carbonochloridates that can form a stabilized carbocation. This includes tertiary alkyl chloroformates, such as 1-adamantyl chloroformate, and others like benzyl (B1604629) and isopropyl chloroformates in certain solvent systems. For example, while primary alkyl chloroformates predominantly react via the A-E mechanism, in highly ionizing and poorly nucleophilic solvents like fluoroalcohols, an ionization mechanism can become favored. mdpi.com The solvolysis of isopropenyl chloroformate shows a contribution from an Sɴ1-type ionization process in highly ionizing solvents like 97%–70% hexafluoro-2-propanol (HFIP) and 97% trifluoroethanol (TFE). mdpi.com

The replacement of oxygen with sulfur in the chloroformate structure also promotes a shift towards an Sɴ1 mechanism. Studies on chlorothionoformate and chlorodithioformate esters indicate that these compounds hydrolyze via an Sɴ1 pathway, as evidenced by the enhancement of reactivity with increased electron donation from the R group. cdnsciencepub.com

Solvent Effects on Solvolysis Rates and Mechanisms

The choice of solvent has a profound impact on both the rate and the mechanism of this compound solvolysis. Solvent properties such as nucleophilicity and ionizing power are key determinants of the reaction pathway.

The extended Grunwald-Winstein equation is a powerful tool used to elucidate solvolysis mechanisms by correlating the specific rate of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl). The equation is given by:

log(k/k₀) = lNT + mYCl

where k₀ is the rate in a reference solvent (typically 80% ethanol/20% water), 'l' is the sensitivity to solvent nucleophilicity, and 'm' is the sensitivity to solvent ionizing power.

High 'l' values (e.g., >1.0) and moderate 'm' values (e.g., ~0.5) are characteristic of a bimolecular addition-elimination mechanism. mdpi.com For example, the solvolysis of phenyl chloroformate yielded an l value of 1.66 and an m value of 0.56, supporting the A-E pathway. mdpi.com Conversely, low 'l' values and high 'm' values suggest an Sɴ1-type ionization mechanism.

The interplay between these mechanisms is evident in the solvolysis of various chloroformates across a range of solvents. For instance, ethyl chloroformate primarily undergoes addition-elimination, but in highly ionizing solvents, an ionization pathway becomes significant. koreascience.kr For isobutyl chloroformate, a poor correlation with the Grunwald-Winstein equation suggested the operation of superimposed dual mechanisms. In contrast, the solvolysis of propargyl chloroformate showed sensitivities of l = 1.37 and m = 0.47, indicating a bimolecular process with a tetrahedral intermediate. researchgate.net

The following table presents data from the solvolysis of various carbonochloridates, illustrating the influence of structure and solvent on the reaction mechanism.

| Compound | Predominant Mechanism | Key Findings |

| Phenyl chloroformate | Addition-Elimination | l = 1.66, m = 0.56, consistent with a rate-determining addition step. mdpi.com |

| Ethyl chloroformate | Addition-Elimination / Ionization | A-E dominates in most solvents, but ionization contributes in highly ionizing media. koreascience.kr |

| Isopropyl chloroformate | Addition-Elimination / Ionization | Exhibits both mechanisms depending on the solvent. |

| Isopropenyl chloroformate | Addition-Elimination / Ionization | Primarily A-E, with Sɴ1 contribution in highly ionizing fluoroalcohols. mdpi.com |

| Propargyl chloroformate | Addition-Elimination | l = 1.37, m = 0.47, suggesting a bimolecular process. researchgate.net |

| 1-Adamantyl chloroformate | Ionization (Sɴ1-type) | Forms a stable tertiary carbocation, favoring the ionization pathway. |

Solvent Effects on Solvolysis Rates and Mechanisms

Grunwald-Winstein Equation Analysis

Elimination Reactions in Gas Phase

The thermal decomposition of alkyl carbonochloridates in the gas phase represents another crucial area of their reactivity. These unimolecular elimination reactions typically occur at high temperatures and yield an olefin, hydrogen chloride (HCl), and carbon dioxide (CO₂). researchgate.nettandfonline.com The mechanism of these reactions has been a subject of considerable investigation, as experimental data alone often makes it difficult to distinguish between possible pathways. researchgate.nettandfonline.com

For the gas-phase elimination of alkyl chloroformates containing a β-hydrogen, two primary mechanisms have been proposed. researchgate.nettandfonline.comtandfonline.com

Mechanism A: Concerted Pathway. This mechanism involves a single step where the C-H and C-O bonds break and the H-Cl and C=C bonds form simultaneously through a six-membered cyclic transition state. researchgate.net

Mechanism B: Stepwise Pathway. This pathway involves an initial, rate-determining step to form an unstable chloroformic acid (ClCOOH) intermediate and the corresponding olefin. researchgate.nettandfonline.com This intermediate then rapidly decomposes in a second step to yield HCl and CO₂. researchgate.nettandfonline.com

Distinguishing between these two pathways experimentally is challenging because both can proceed through a six-membered cyclic transition state structure. tandfonline.comtandfonline.com However, theoretical calculations have provided significant clarity. Studies on ethyl chloroformate (ECF), isopropyl chloroformate (ICF), and sec-butyl chloroformate (SCF) have shown that the stepwise mechanism (Mechanism B) is energetically favored over the one-step concerted elimination (Mechanism A). researchgate.nettandfonline.com The formation of the unstable chloroformic acid intermediate is the preferred decomposition route. researchgate.net

In the liquid phase, decomposition can also proceed via carbocation intermediates, leading to rearrangement products, a pathway distinct from the cyclic eliminations observed in the gas phase. rsc.org

Computational chemistry has been instrumental in elucidating the kinetics and thermodynamics of gas-phase this compound decomposition. researchgate.nettandfonline.com Studies have employed high-level methods such as the Complete Basis Set (CBS-QB3) level of theory and Density Functional Theory (DFT) with various functionals (e.g., CAM-B3LYP, M06) to model the potential energy surfaces of these reactions. researchgate.nettandfonline.com

These calculations provide key kinetic and thermodynamic parameters, including activation energy (Ea), Arrhenius A-factor (log A), and activation enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡). researchgate.net By comparing the calculated activation barriers for the concerted and stepwise pathways, researchers have concluded that the stepwise mechanism has a lower energy barrier and is therefore the more likely pathway for substrates like ECF, ICF, and SCF. researchgate.net The theoretical values calculated, particularly at the CAM-B3LYP/6-311++G(d,p) level, have shown reasonable agreement with experimental kinetic data. tandfonline.com

Below is a table summarizing theoretical kinetic data for the gas-phase elimination of Ethyl Chloroformate (ECF) via the two proposed mechanisms at 625.1 K.

| Mechanism | Computational Method | Ea (kJ/mol) | Log A | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|---|---|

| A (Concerted) | Experimental | 183.6 | 12.64 | 178.4 | -17.40 | 189.3 |

| CAM-B3LYP/6-311++G(d,p) | 197.2 | 14.47 | 192.0 | 17.61 | 181.0 | |

| B (Stepwise, 1st Step) | Experimental | - | - | - | - | - |

| CAM-B3LYP/6-311++G(d,p) | 184.5 | 13.54 | 179.4 | -0.15 | 179.4 |

Concerted vs. Stepwise Decomposition Pathways

Radical-Mediated Reaction Mechanisms

Beyond solvolytic and thermal eliminations, carbonochloridates can participate in radical-mediated reactions. These processes involve single-electron transfer steps and the formation of radical intermediates, opening up unique synthetic pathways that are distinct from traditional polar reactions.

A significant advancement in this area is the development of nickel-catalyzed reductive coupling reactions that utilize carbonochloridates as electrophilic partners. acs.orgnih.gov These methods provide a mild and efficient way to form ester linkages by coupling alkyl halides with chloroformates. acs.orgorganic-chemistry.org

The reaction involves the cross-coupling of unactivated primary and secondary alkyl iodides, as well as benzyl and glycosyl halides, with various chloroformates in the presence of a nickel catalyst and a reducing agent (often zinc metal). acs.orgnih.gov This protocol is notable for its high functional group tolerance and its ability to construct C(sp³)–O bonds under mild conditions. acs.orgorganic-chemistry.org

More recently, this methodology has been extended to the reductive cross-coupling of tertiary alkyl halides with benzyl chlorides and chloroformates. rsc.org This provides an effective route for creating sterically hindered all-carbon quaternary centers, which are challenging to synthesize using conventional methods. rsc.org The reaction proceeds in moderate to excellent yields and demonstrates broad functional group compatibility. rsc.org While the precise mechanism is complex, it is believed to involve a nickel-catalytic cycle with radical intermediates, avoiding the use of toxic reagents like carbon monoxide gas that are common in other carbonylation reactions. researchgate.net

Halogen Radical Intermediacy in C-H Functionalization

The functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, and radical-mediated pathways offer a powerful strategy for achieving this transformation. Halogen-atom transfer (XAT) is a key mechanism for generating carbon radicals from precursors like alkyl halides. chemrxiv.orgacs.org While carbonochloridates are not the most common initiators for such processes, their structure, containing a C-Cl bond, allows for potential involvement in halogen radical chemistry under specific conditions.

The core principle involves the homolytic cleavage of the carbon-chlorine bond to generate a chlorine radical (Cl•). This highly reactive species can then abstract a hydrogen atom from a hydrocarbon (R-H) to form a carbon-centered radical (R•) and hydrochloric acid. The newly formed alkyl radical is then free to participate in subsequent bond-forming reactions. The generation of the initial chlorine radical from a this compound would typically require energy input, for instance, through photolysis (UV irradiation) or the use of a radical initiator.

Mechanistic studies involving advanced techniques have shed light on the potential for chlorine radical generation from organometallic complexes in catalysis. For example, investigations into Nickel/photoredox C(sp3)–H functionalization reactions suggest that chlorine radicals can be generated from excited Ni(III) intermediates. osti.gov While in these specific systems the aryl chloride is the source of the halogen, the principle illustrates a viable pathway for Cl• generation that could be conceptually applied to carbonochloridates. Such a process would likely involve the photoelimination of a chlorine radical from an excited state of a metal-carbonochloridate complex. osti.gov This approach is distinct from classic radical reactions like the Barton halodecarboxylation, which proceeds via the decomposition of an acyloxy radical derived from a carboxylic acid. acs.org

Influence of Substituent Effects on Reactivity and Mechanism

The reactivity of the this compound functional group is profoundly influenced by the nature of the substituent attached to the oxygen atom. These effects can be broadly categorized as electronic and steric, with intramolecular interactions also playing a potential role. The interplay of these factors determines not only the rate of reaction but can also dictate the operative mechanistic pathway, which typically involves a competition between a bimolecular addition-elimination mechanism and a unimolecular ionization pathway. mdpi.com

The electronic properties of the substituent (R) in a this compound molecule (ROCOCl) exert a powerful influence on the electrophilicity of the carbonyl carbon and the stability of potential intermediates. These effects are generally understood through the concepts of induction and resonance. lasalle.edulibretexts.org

Electron-Donating Groups (EDGs): Substituents that push electron density towards the reaction center, such as a p-methoxyphenyl group or alkyl groups, have the opposite effect. They reduce the electrophilicity of the carbonyl carbon, slowing down direct nucleophilic attack. However, EDGs can significantly stabilize the formation of a carbocation intermediate should the leaving group (chloride) depart first. Therefore, EDGs strongly favor the unimolecular ionization pathway (SN1-type mechanism). mdpi.comrsc.org

The impact of these electronic effects can be quantitatively assessed and is often reflected in kinetic data, as summarized in the table below.

| Substituent Group (on Phenyl Chloroformate) | Electronic Nature | Favored Mechanism | Relative Effect on Reactivity |

| p-Nitro (-NO₂) | Strong Electron-Withdrawing | Addition-Elimination | Accelerates reaction via bimolecular pathway. mdpi.com |

| Unsubstituted Phenyl (-H) | Neutral/Weakly Withdrawing | Mixed/Addition-Elimination | Baseline for aryl chloroformates. |

| p-Methyl (-CH₃) | Weak Electron-Donating | Ionization | Promotes unimolecular pathway. |

| p-Methoxy (-OCH₃) | Strong Electron-Donating | Ionization | Strongly favors unimolecular pathway. |

Steric hindrance refers to the spatial bulk of the substituent group, which can impede the approach of a nucleophile to the electrophilic carbonyl carbon. numberanalytics.com This effect is particularly pronounced in reactions of carbonochloridates and can lead to dramatic shifts in the reaction mechanism.

When the substituent is small, such as a methyl or ethyl group, the carbonyl carbon is relatively accessible, and the bimolecular addition-elimination mechanism is often favored. However, as the size of the substituent increases, the steric shield around the carbonyl group grows, making nucleophilic attack progressively more difficult.

A classic example is the comparison between methyl chloroformate and tert-butyl chloroformate. The bulky tert-butyl group effectively blocks the trajectory for nucleophilic attack, thus strongly disfavoring the addition-elimination pathway. Instead, the molecule favors an ionization mechanism, where the chloride ion departs to form a stabilized tert-butyl carbocation intermediate. An even more extreme case is 2-adamantyl chloroformate, where the rigid, cage-like structure provides exceptional steric hindrance, making backside nucleophilic attack virtually impossible and forcing the reaction to proceed through an ionization pathway. researchgate.net

The following table illustrates how steric bulk influences the preferred reaction mechanism.

| This compound | Substituent Group | Steric Bulk | Predominant Reaction Mechanism |

| Methyl chloroformate | Methyl | Low | Addition-Elimination |

| Ethyl chloroformate | Ethyl | Low | Addition-Elimination researchgate.net |

| Isopropyl chloroformate | Isopropyl | Moderate | Mixed, shifts to ionization in polar solvents. researchgate.net |

| tert-Butyl chloroformate | tert-Butyl | High | Ionization |

| 2-Adamantyl chloroformate | 2-Adamantyl | Very High | Ionization (due to extreme steric hindrance). researchgate.net |

Intramolecular interactions, such as the formation of transient hydrogen bonds or dipole-dipole interactions, can influence the conformation and reactivity of a molecule. mdpi.comstackexchange.com By locking the molecule into a specific three-dimensional arrangement, these forces can affect the energy of the ground state or the transition state of a reaction. nih.gov

In the context of this compound reactivity, an appropriately positioned functional group within the substituent can interact with the carbonyl group or the leaving group. For example, a neighboring group with a lone pair of electrons (e.g., an ether oxygen) could potentially stabilize a developing positive charge during an ionization reaction through anchimeric assistance. This participation would lead to an enhanced reaction rate compared to a similar molecule lacking the interacting group. The formation of intramolecular hydrogen bonds can also have a significant effect on molecular structure and properties, which in turn can modulate reactivity by altering the relative energies of different conformations in various solvent environments. nih.gov

Steric Hindrance

Role of Catalysis in this compound Transformations

Catalysis, particularly by transition metals, provides powerful tools for transforming carbonochloridates into a variety of valuable chemical structures under mild and selective conditions. Metals like nickel, palladium, and copper can engage carbonochloridates in unique catalytic cycles, enabling bond formations that are difficult to achieve through traditional methods. mdpi.com

Nickel Catalysis: Nickel catalysts have proven highly effective in mediating reductive coupling reactions where carbonochloridates serve as a safe and convenient source of carbon monoxide (CO). nih.govnih.gov In a notable three-component reaction, a nickel catalyst couples an alkyl halide and an aryl halide with ethyl chloroformate to produce aryl-alkyl ketones. nih.gov Mechanistic studies suggest a complex sequence involving multiple oxidative addition steps of the aryl halide, the chloroformate, and the alkyl halide to the nickel center. nih.gov This methodology avoids the direct handling of toxic CO gas and demonstrates broad substrate scope. nih.gov

Palladium Catalysis: Palladium is a versatile catalyst for a wide range of cross-coupling and carbonylation reactions. rsc.org Palladium-catalyzed processes involving carbonochloridates include cyclization reactions, such as the cyclization of homoallylic carbonochloridates to form lactones. capes.gov.br Furthermore, palladium catalysts are used in selective carbonylation reactions where a this compound can act as a carbonyl source or as a substrate in coupling with various nucleophiles. mdpi.com

Copper Catalysis: Copper catalysts are effective in a variety of transformations, including aminations and coupling reactions. epfl.chscholaris.ca A specific application involving a this compound is seen in Sonogashira-type couplings. For instance, propargyl chloroformate has been used to react with other substrates in the presence of a copper(I) catalyst. mdpi.com Copper catalysis is also central to atom transfer radical addition (ATRA) processes. While not originating from the this compound itself, carboradicals generated by other means can be trapped in copper-catalyzed cycles to form new C-C or C-heteroatom bonds, a strategy that could potentially be applied to radicals derived from carbonochloridates. epfl.ch Copper(I) has also been shown to catalyze the efficient chlorination of arylboronic acids, highlighting its utility in facilitating transformations involving halogens. organic-chemistry.org

Organocatalysis and Base-Assisted Reactions

The reactivity of carbonochloridates, while inherently high, can be significantly modulated and channeled towards specific outcomes through the use of organocatalysts and bases. These reagents can operate through several distinct mechanistic pathways, including nucleophilic catalysis, general base catalysis, and the formation of activated intermediates. Mechanistic investigations have been crucial in understanding how these additives enhance reaction rates, control regioselectivity, and, in the case of chiral catalysts, induce stereoselectivity.

Organocatalytic Mechanisms

Organocatalysis in the context of this compound chemistry predominantly involves nucleophilic catalysts, with pyridine (B92270) derivatives being the most extensively studied. These catalysts function by reacting with the this compound to form a highly reactive intermediate, which is more susceptible to nucleophilic attack than the starting chloroformate.

A cornerstone of this catalytic approach is the use of 4-(N,N-dimethylamino)pyridine (DMAP). The accepted mechanism for DMAP-catalyzed acylation involves the initial nucleophilic attack of the highly nucleophilic pyridine nitrogen on the electrophilic carbonyl carbon of the acylating agent. utrgv.edunih.gov In the case of a this compound, this leads to the displacement of the chloride ion and the formation of a 1-acyloxycarbonylpyridinium salt. utrgv.edusci-hub.stresearchgate.net This intermediate is significantly more reactive than the parent this compound due to the positive charge on the pyridine ring, making it an excellent acylating agent. The subsequent reaction with a nucleophile (e.g., an alcohol) proceeds rapidly, yielding the final ester product and regenerating the DMAP catalyst. nih.gov Both theoretical and experimental studies strongly support this nucleophilic catalysis pathway over a competing base-catalyzed pathway where the catalyst would simply deprotonate the nucleophile. nih.gov

Research has demonstrated the utility of this mechanism in complex transformations. For instance, in reactions involving the extended enolate of 3-phenylbenzofuranone and alkyl chloroformates, initial treatment yields only the O-acylated product. However, the addition of a catalytic amount of DMAP quantitatively promotes the rearrangement to the more stable, carbon-acylated isomer. eiu.edu This transformation is proposed to proceed through a reactive ion pair charge transfer (IPCT) complex, characterized by a fleeting deep blue color. eiu.edu The lifetime of this intermediate is exceptionally short, often less than 15 seconds. eiu.edu The influence of substituents on the benzofuranone ring on this rearrangement has been systematically studied. eiu.edu

Table 1: Effect of Substituents on DMAP-Catalyzed Rearrangement of O-Acylated 3-Phenylbenzofuranones

This table summarizes the observed rearrangement times and maximum absorbance wavelengths (λmax) for different substituents on the 3-phenylbenzofuranone ring system during the DMAP-catalyzed rearrangement with alkyl chloroformates. The data is based on findings from mechanistic studies. eiu.edu

| Substituent on Phenyl Ring | Rearrangement Time (seconds) | λmax of Intermediate (nm) |

|---|---|---|

| 4-Methoxy | ||

| 4-Methyl | ||

| Hydrogen (Unsubstituted) | ||

| 4-Chloro | ||

| 4-Nitro |

The principles of nucleophilic organocatalysis have been extended to asymmetric synthesis. Chiral 4-arylpyridine-N-oxides (ArPNOs) have been successfully employed as bifunctional catalysts for the highly enantioselective N-acylative desymmetrization of sulfonimidamides using carbonochloridates as the acylating reagent. rsc.org DFT calculations and experimental results support an acyl transfer mechanism. rsc.org The chiral catalyst activates the this compound to form an O-acyloxypyridinium cation intermediate. The subsequent nucleophilic substitution by the sulfonimidamide is the enantioselectivity-determining step, affording products with excellent yields and enantiomeric excess. rsc.org

Table 2: Substrate Scope for Asymmetric N-Acylative Desymmetrization using a Chiral Pyridine-N-Oxide Catalyst

This table presents the results for the desymmetrization of various sulfonimidamides with different chloroformates, catalyzed by a chiral ArPNO catalyst. Data highlights the isolated yields and enantioselectivity (ee) of the resulting N-acylative sulfonimidamides. rsc.org

| Sulfonimidamide Substituent (R) | Chloroformate (R') | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Phenyl | Allyl | 3ab | ||

| Phenyl | Propargyl | 3ac | ||

| Phenyl | Ethyl | 3ad | ||

| 4-Tolyl | Allyl | 3bb | ||

| 4-Methoxyphenyl | Allyl | 3cb | ||

| 4-Chlorophenyl | Allyl | 3db |

Base-Assisted Reactions

Bases play a multifaceted role in reactions of carbonochloridates. They can act as general-base catalysts, stoichiometric reagents, or nucleophilic catalysts.

In general-base catalysis, a base (which can be a solvent molecule or an added auxiliary base) assists the reaction by deprotonating the attacking nucleophile in the transition state. koreascience.krmdpi.com This increases the nucleophilicity of the attacking species, thereby accelerating the rate of reaction. For instance, the solvolysis of p-nitrobenzyl chloroformate in alcohol/acetone (B3395972) mixtures is understood to proceed via pathways assisted by general-base catalysis from a second alcohol molecule or an acetone solvent molecule. koreascience.kr

Pyridine is a classic example of a base that can function through multiple mechanisms. In the hydrolysis of substituted phenyl chloroformates, pyridine has been shown to act as a nucleophilic catalyst, similar to DMAP. rsc.org It is also widely used as a base in derivatization reactions, such as the esterification of carboxylic acids and amino acids for gas chromatography, where it facilitates the reaction between the acid/amino acid and the chloroformate. nih.gov

Furthermore, pyridine can act as a reactant that is activated by a this compound. The reaction of pyridine with a chloroformate, such as methyl chloroformate or phenyl chloroformate, generates a 1-acyloxycarbonylpyridinium salt in situ. cdnsciencepub.comucla.edu This activated pyridinium (B92312) ion is a potent electrophile and can undergo subsequent nucleophilic attack. This strategy has been leveraged in nickel-catalyzed enantioselective cross-coupling reactions, where arylzinc reagents attack the activated pyridinium ring to form valuable enantioenriched 2-aryl-1,2-dihydropyridine products. ucla.edu Similarly, reaction of the in situ formed pyridinium intermediate with lithium dialkylcuprates affords 1,4-dihydropyridine (B1200194) derivatives. cdnsciencepub.com In some cases, the base itself is incorporated into the final product after mediating the reaction; for example, the reaction of ketones with triphosgene (B27547) and pyridine can form vinyl chlorides through an α-chloro pyridinium carbamate (B1207046) intermediate. nih.gov

Applications of Carbonochloridates in Advanced Organic Synthesis

Introduction of Carbonate and Carbamate (B1207046) Functionalities

Carbonochloridates are pivotal reagents for the synthesis of organic carbonates and carbamates. These functional groups are present in a wide array of biologically active molecules and are crucial building blocks in medicinal and agricultural chemistry. acs.org The traditional synthesis route involves reacting an alcohol with phosgene (B1210022) or its derivatives to form a phenyl carbonochloridate, which is then treated with an amine to yield the desired carbamate. acs.org

Carbonochloridates are instrumental in the preparation of activated carbonates. For instance, the reaction of an alcohol with a this compound, such as ethyl chloroformate, can lead to the formation of a mixed carbonate. These activated carbonates can then be used in further synthetic transformations. Another example is the synthesis of vinylene carbonate, which can be produced from chlorocarbonic acid vinyl acetate (B1210297) using a composite dechlorinating agent. google.com The synthesis of various carbonate compounds often relies on this compound precursors. google.comgoogle.com

The formation of carbamates is a cornerstone application of carbonochloridates. The reaction of a this compound, like benzyl (B1604629) chloroformate (Cbz-Cl), with an amine in the presence of a mild base yields a carbamate. total-synthesis.comyoutube.com This reaction effectively transforms the nucleophilic amine into a less reactive carbamate functional group. organic-chemistry.org This transformation is fundamental in peptide synthesis and in modifying the properties of amine-containing compounds. total-synthesis.com Carbamates are integral to numerous pharmaceutical and agricultural products, acting as key pharmacophores or metabolic stabilizers. acs.orgorganic-chemistry.org One-pot procedures have been developed for the synthesis of O-aryl carbamates, where N-substituted carbamoyl (B1232498) chlorides are generated in situ and reacted with phenols, avoiding the need to handle sensitive intermediates. organic-chemistry.org

| Reagent | Substrate | Functional Group Formed | Application |

| Benzyl this compound | Amine | Benzyloxycarbonyl (Cbz) Carbamate | Amine Protection |

| Ethyl this compound | Amine | Ethyl Carbamate | Amine Protection |

| Di-tert-butyl dicarbonate (B1257347) | Amine | tert-Butoxycarbonyl (Boc) Carbamate | Amine Protection |

| Phenyl this compound | Amine | Phenyl Carbamate | Synthesis of Carbamate Derivatives |

Synthesis of Activated Carbonates

Protecting Group Chemistry

Protecting groups are essential tools in organic synthesis, acting as temporary "disguises" for reactive functional groups to prevent them from participating in unwanted side reactions. organic-chemistry.orgyoutube.com Carbonochloridates are precursors to some of the most widely used protecting groups for amines and, to a lesser extent, alcohols. A good protecting group should be easy to introduce, stable under a range of reaction conditions, and easy to remove selectively without affecting other parts of the molecule. organic-chemistry.org

Amines are nucleophilic and basic, characteristics that often interfere with desired chemical transformations elsewhere in a molecule. youtube.comyoutube.com Converting an amine to a carbamate suppresses these properties. organic-chemistry.orgwikipedia.org

Benzyloxycarbonyl (Cbz or Z group) : The Cbz group, introduced using benzyl this compound (also known as benzyl chloroformate or Cbz-Cl), is a foundational protecting group in peptide synthesis. wikipedia.orgbachem.com Leonidas Zervas first used it in the 1930s, revolutionizing the field of controlled peptide synthesis. total-synthesis.comwikipedia.org The protection is typically carried out using Cbz-Cl under basic conditions (e.g., sodium carbonate in water or an organic base). total-synthesis.comwikipedia.org The Cbz group is stable to acidic and basic conditions but can be removed under specific reductive conditions. total-synthesis.combachem.com

tert-Butoxycarbonyl (Boc group) : The Boc group is arguably the most common amine protecting group in non-peptide organic synthesis. jk-sci.comfishersci.co.uk It is typically installed using di-tert-butyl dicarbonate (Boc₂O), not a this compound, in the presence of a base like triethylamine. jk-sci.com The Boc group is stable to most bases and nucleophiles but is labile to acidic conditions, which allows for its selective removal. organic-chemistry.org

| Protecting Group | Reagent for Introduction | Introduction Conditions | Key Stability |

| Cbz (Benzyloxycarbonyl) | Benzyl this compound (Cbz-Cl) | Mild base (e.g., Na₂CO₃) | Stable to acid and base |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Triethylamine, DMAP) | Stable to base and nucleophiles |

While less common than for amines, carbonochloridates can be used to protect alcohols by converting them into carbonates. total-synthesis.com For example, reacting an alcohol with a this compound like 2,2,2-trichloroethyl this compound introduces the Troc protecting group. wikipedia.org More frequently, alcohols are protected as ethers (e.g., silyl (B83357) ethers, tetrahydropyranyl (THP) ethers) or activated for subsequent reactions. masterorganicchemistry.comorganic-chemistry.org The activation of an alcohol can be achieved with various reagents to make it a better leaving group for substitution reactions. google.com

The ability to remove protecting groups selectively is crucial for complex syntheses. This is often referred to as an "orthogonal" strategy, where one protecting group can be removed under conditions that leave another intact. total-synthesis.comorganic-chemistry.org

Cbz Deprotection : The standard method for removing a Cbz group is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and hydrogen gas. wikipedia.org This process is mild and occurs at neutral pH. Alternatively, strong acids like HBr or strong Lewis acids can cleave the Cbz group. wikipedia.org Nucleophilic reagents like 2-mercaptoethanol (B42355) have also been shown to deprotect Cbz groups under specific conditions. wikipedia.orgorganic-chemistry.org

Boc Deprotection : The Boc group is readily removed under acidic conditions. wikipedia.org Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane are commonly used. jk-sci.comfishersci.co.ukwikipedia.orgresearchgate.net The deprotection mechanism involves the formation of a carbamic acid, which then decarboxylates to release the free amine. jk-sci.com Selective deprotection of Boc groups in the presence of other acid-sensitive groups, like tert-butyl esters, can be achieved using specific reagent systems like HCl in dioxane. researchgate.net

| Protecting Group | Common Deprotection Reagents | Reaction Conditions |

| Cbz | H₂, Pd/C | Catalytic Hydrogenation |

| HBr, Lewis Acids | Strong Acidic Conditions | |

| Boc | Trifluoroacetic Acid (TFA) | Strong Acidic Conditions |

| HCl in Dioxane/Methanol | Strong Acidic Conditions |

Alcohol Activation and Protection

Carbonochloridates, more commonly known as chloroformates, are a class of organic compounds that serve as versatile reagents in modern organic synthesis. Their utility stems from the electrophilic nature of the carbonyl carbon, which is activated by the adjacent chloro and alkoxy groups. This reactivity allows them to participate in a wide array of chemical transformations, particularly in the formation of esters, anhydrides, and various nitrogen-containing compounds.

Carbonylation and Esterification Reactions

Chloroformates are valuable tools for the introduction of a carbonyl group and for facilitating the formation of ester linkages, often under mild conditions. They can act as activating agents for less reactive species, enabling transformations that would otherwise require harsher conditions.

Direct esterification of carboxylic acids with alcohols, known as Fischer esterification, is typically an acid-catalyzed equilibrium process that often requires forcing conditions, such as high temperatures and removal of water, to drive the reaction to completion. chemistrysteps.comyoutube.com Chloroformates provide an alternative pathway by activating the carboxylic acid.

The synthesis of mixed anhydrides is a cornerstone application of chloroformates, particularly in peptide chemistry. thieme-connect.de The reaction involves treating a carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base like triethylamine. thieme-connect.dehighfine.com This reaction generates a mixed carbonic-carboxylic anhydride, which is a highly activated form of the original carboxylic acid. thieme-connect.de

The primary advantage of this method is the increased electrophilicity of the amino acid's carbonyl group, which directs the nucleophilic attack of a second amino acid derivative to the correct position, facilitating peptide bond formation. thieme-connect.de Isobutyl chloroformate is one of the most widely used reagents for this purpose due to its ability to promote rapid reactions at low temperatures, leading to high yields of readily purified products. thieme-connect.de Pivaloyl chloride (trimethylacetyl chloride) is another effective reagent, often superior to isobutyl chloroformate when dealing with sterically hindered amines. thieme-connect.degoogle.com The formation of these mixed anhydrides is a critical activation step in the synthesis of complex molecules. thieme-connect.degoogle.com

Table 1: Common Reagents for Mixed Anhydride Formation

| Reagent | Typical Use | Advantages |

|---|---|---|

| Isobutyl Chloroformate | Peptide Synthesis | Rapid reaction rates, high yields, low cost. thieme-connect.de |

| Ethyl Chloroformate | General Amide Synthesis | Readily available and effective for forming mixed anhydrides. highfine.com |

| Pivaloyl Chloride | Hindered Amine Coupling | Superior for reactions involving sterically demanding substrates. thieme-connect.degoogle.com |

Nitrogen-Based Transformations

Chloroformates are instrumental in a variety of transformations involving nitrogen-containing functional groups. They serve as key reagents for synthesizing isocyanates, dealkylating amines, and building the urea (B33335) scaffold found in many biologically active molecules.

Isocyanates are crucial intermediates in the production of pharmaceuticals and agrochemicals, particularly as precursors to urea and carbamate derivatives. beilstein-journals.org Traditionally, isocyanates are synthesized using the highly toxic gas phosgene. beilstein-journals.orgrsc.org Chloroformates are involved in several safer, non-phosgene routes. beilstein-journals.orgacs.org

One common method involves the Curtius rearrangement. In this process, a carboxylic acid is converted into an acyl azide (B81097), which can be achieved using a chloroformate. organic-chemistry.org The acyl azide then rearranges upon heating to form an isocyanate. organic-chemistry.org Alternatively, amines can be converted to carbamates using chloroformates; subsequent thermal decomposition of the carbamate can yield the corresponding isocyanate. acs.orgnih.gov Phosgene derivatives like diphosgene and triphosgene (B27547), which are safer to handle liquid and solid alternatives, can also be used to convert primary amines into isocyanates, highlighting the importance of the underlying acyl chloride reactivity shared with chloroformates. rsc.org

The removal of an N-alkyl group from a tertiary amine is a critical transformation, especially in the synthesis of semi-synthetic opioids and other pharmaceuticals. nih.govgoogle.comjustia.com The reaction of a tertiary amine with a chloroformate reagent is a well-established method for N-dealkylation, often considered a modification of the classical von Braun reaction, which traditionally uses the toxic cyanogen (B1215507) bromide. nih.govthieme-connect.dewikipedia.org

The mechanism involves the reaction of the tertiary amine with the chloroformate, leading to the formation of a quaternary ammonium (B1175870) salt intermediate. nih.gov Subsequent nucleophilic attack by the chloride ion cleaves one of the N-alkyl groups, resulting in an alkyl chloride and a carbamate. nih.gov This carbamate intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield the desired secondary amine. nih.gov

Several chloroformate reagents have been developed for this purpose. Vinyl chloroformate is effective for replacing an N-alkyl group with a vinyloxycarbonyl (VOC) group, which can be easily cleaved under mild acidic conditions. google.com Another key reagent is α-chloroethyl chloroformate, which allows for selective N-demethylation, with a subsequent facile hydrolysis step that often requires no additional acid. nih.gov

Table 2: Selected Chloroformate Reagents for N-Dealkylation

| Reagent | Key Features | Application Example |

|---|---|---|

| Vinyl Chloroformate | Forms a VOC-amide intermediate; cleaved with mild acid. google.com | N-dealkylation of various tertiary amines, including those with hydroxyl groups. google.com |

| α-Chloroethyl Chloroformate | Allows for facile hydrolysis of the carbamate intermediate, often without added acid. nih.gov | Selective N-demethylation of tertiary amines and alkaloids. nih.gov |

| Propargyl Chloroformate | Forms a propargyloxycarbonyl (Poc) protected secondary amine; deblocked under neutral conditions. capes.gov.br | General and mild N-dealkylation compatible with a wide range of functional groups. capes.gov.br |

The urea functional group is a prevalent motif in medicinal chemistry and drug discovery. nih.govresearchgate.net While classical syntheses often rely on hazardous reagents like phosgene or unstable isocyanates, methods involving chloroformates provide a safer and more versatile alternative. nih.govthieme-connect.com

The synthesis of ureas using chloroformates is typically a two-step process. First, a primary or secondary amine is reacted with a chloroformate, such as phenyl chloroformate or 2,2,2-trichloroethyl chloroformate, to form a stable carbamate intermediate. google.com This carbamate then undergoes a reaction with a second, different amine to produce the final unsymmetrical urea derivative. google.com This approach allows for the controlled and stepwise construction of complex ureas. For example, phenyl this compound has been used as an activator for the synthesis of pyridin-2-yl ureas. researchgate.net Similarly, benzyl this compound has been used to first protect an amine, which is then used in a subsequent carbamoylation reaction to form a urea derivative after deprotection. rsc.orgresearchgate.net This strategy avoids the direct handling of isocyanate intermediates and allows for a broad scope of substrates. thieme-connect.com

N-Dealkylation of Tertiary Amines

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. Carbonochloridates have emerged as valuable electrophilic partners in several modern C-C bond-forming methodologies, offering alternatives to traditional approaches.

Nickel-catalyzed reductive coupling reactions have provided a novel pathway for the formation of esters from readily available alkyl halides and carbonochloridates. This method circumvents the use of pre-formed organometallic nucleophiles, instead relying on a reductive catalytic cycle. In a notable example, a mild nickel-catalyzed reductive coupling protocol was developed for the synthesis of alkyl esters. nih.gov This transformation successfully coupled unactivated primary and secondary alkyl iodides, as well as more complex substrates like glycosyl, benzyl, and aminomethyl halides, with various chloroformates, affording the corresponding esters in moderate to excellent yields with high functional group tolerance. nih.gov

The reaction typically employs a nickel catalyst, such as NiCl2·6H2O, in the presence of a reducing agent. The mechanism is thought to involve the oxidative addition of the alkyl halide to a low-valent nickel species, followed by a reaction with the chloroformate to form the ester product and regenerate the active nickel catalyst.

Cross-electrophile coupling (XEC) is a powerful strategy that unites two different electrophiles under reductive conditions, avoiding the preparation of stoichiometric organometallic reagents. organic-chemistry.orgarkat-usa.org Carbonochloridates can function as an electrophilic coupling partner in these reactions, often serving as a source of a carbonyl group. mdpi.comCurrent time information in Bangalore, IN.

A significant application of chloroformates in XEC is the nickel-catalyzed three-component reductive carbonylation of alkyl halides and aryl halides. Current time information in Bangalore, IN. In this process, ethyl chloroformate acts as a safe and convenient surrogate for toxic carbon monoxide gas. Current time information in Bangalore, IN. The reaction efficiently assembles aryl-alkyl ketones from three distinct electrophilic components. Mechanistic studies suggest a complex sequence involving the consecutive oxidative addition of the aryl halide, the chloroformate, and the alkyl halide to the nickel catalyst. Current time information in Bangalore, IN. While the precise mechanistic details are still under investigation, current understanding points to the chloroformate undergoing a two-electron oxidative addition to the nickel center, which then facilitates the incorporation of the carbonyl moiety. mdpi.com

More recently, catalyst-free electrochemically driven cross-electrophile esterification of alkyl halides with chloroformates has been developed. tandfonline.com This method provides access to a range of esters under mild conditions and tolerates various functional groups, achieving high yields. tandfonline.com This electrochemical approach avoids the need for a transition metal catalyst, which can be advantageous for sensitive substrates. tandfonline.com

Reductive Coupling with Organometallic Reagents

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Carbonochloridates have been employed as key reagents in the construction of various heterocyclic ring systems.

For instance, ethyl chloroformate has been used in the cyclization of 2-amino-N-phenyl-3-(phenylcarbamoyl)thieno[2,3-b]quinoxaline-2-carboxamide to yield the corresponding pyrimidothienoquinoxaline derivative. nih.gov In this reaction, the chloroformate facilitates the formation of a new pyrimidine (B1678525) ring fused to the existing thienoquinoxaline scaffold. nih.gov

Another example involves the synthesis of diethyl pyridine-2-phosphonates. The reaction of pyridine (B92270) N-oxides with triethyl phosphite (B83602) in the presence of ethyl chloroformate leads to the formation of the target phosphonates. Current time information in Bangalore, IN. The proposed mechanism suggests that the chloroformate activates the pyridine N-oxide, enabling the subsequent addition of the phosphite and eventual formation of the substituted pyridine ring. Current time information in Bangalore, IN.

The synthesis of benzoxazolones, another important heterocyclic motif, has been achieved from N-aryl-2-aminophenols through carbamate annulation using triphosgene, a stable phosgene equivalent that can be considered a derivative of this compound chemistry. thieme-connect.de Similarly, aminothiiranes react with triphosgene to produce thiazolidinones via an initial chloroformylation followed by intramolecular cyclization. thieme-connect.de

Chloroformates as Precursors for Vilsmeier Reagents

The Vilsmeier reagent, a versatile formylating agent, is typically generated from a substituted formamide (B127407) and a chlorinating agent like phosphorus oxychloride. rsc.orgresearchgate.net However, recent innovations have demonstrated that chloroformates can serve as precursors in the synthesis of Vilsmeier reagents through photochemical methods.

A "photo-on-demand" in situ synthesis of Vilsmeier reagents has been developed using a chloroform (B151607) solution containing an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). rsc.org In this process, chloroform, which can be considered a precursor to phosgene and subsequently chloroformates, undergoes photo-oxidation to generate phosgene (COCl2). The in situ generated phosgene then reacts with the amide to form the Vilsmeier reagent. rsc.org This method allows for the one-pot synthesis of various carbonyl compounds, including aldehydes, acid chlorides, and esters, by trapping the Vilsmeier reagent with appropriate nucleophiles. rsc.org The use of chloroform as both a reactant and a solvent offers a significant advantage in these one-pot procedures. rsc.org

| Amide | Product | Application | Reference |

| N,N-dimethylformamide (DMF) | Vilsmeier Reagent | One-pot synthesis of aldehydes, acid chlorides, formates, ketones, and esters | rsc.org |

| N,N-dimethylacetamide (DMA) | Vilsmeier Reagent | One-pot synthesis of various carbonyl compounds | rsc.org |

Chemoselective Desilylation Reactions

Silyl ethers are widely used as protecting groups for hydroxyl functions in multistep organic synthesis. The chemoselective deprotection of a specific silyl ether in the presence of other silyl ethers or acid-labile groups is a common challenge. 1-Chloroethyl chloroformate has emerged as a highly effective reagent for the chemoselective desilylation of silyl-protected alcohols. thieme-connect.de

A catalytic amount of 1-chloroethyl chloroformate in methanol provides a source of anhydrous HCl, which facilitates the efficient cleavage of silyl ethers. thieme-connect.de This method is particularly effective for the deprotection of primary and secondary alcohols. thieme-connect.de The selectivity of the reaction can be controlled by adjusting the amount of the chloroformate and the reaction time, allowing for the deprotection of one silyl ether in the presence of another. For example, triethylsilyl (TES) ethers can be selectively deprotected in the presence of the more robust tert-butyldimethylsilyl (TBDMS) ethers.

The utility of this method is highlighted by its application in the selective deprotection of nucleosides and other complex molecules where traditional deprotection methods might lack the required selectivity or employ harsh conditions.

| Silyl Ether to be Cleaved | Silyl Ether to be Retained | Reagent | Key Feature | Reference |

| Triethylsilyl (TES) ether | tert-Butyldimethylsilyl (TBDMS) ether | 1-Chloroethyl chloroformate in methanol | Chemoselective deprotection | |

| Silyl ethers of primary and secondary alcohols | Other acid-labile groups | Catalytic 1-chloroethyl chloroformate in methanol | High efficiency and selectivity | thieme-connect.de |

Applications of Carbonochloridates in Polymer and Materials Science Research

Synthesis of Specialty Polymers and Resins

Carbonochloridates are utilized in the synthesis of specialty polymers and high-performance resins. For instance, ethyl chloroformate serves as a functional intermediate in the production of resins that offer improved durability and resistance to environmental factors like heat and moisture. multichemindia.com These characteristics are highly sought after in demanding industries such as automotive and electronics. multichemindia.com The development of such high-performance polymers is a continuous challenge, with researchers constantly seeking new ways to create materials that are not only durable and lightweight but also sustainable.

Functionalization of Polymeric Materials

The functionalization of polymers, or the modification of their surfaces and structures, is a key area where carbonochloridates make a significant impact. This process endows the polymer with new properties that are independent of its bulk characteristics. rsc.org Such modifications are essential for applications in sensors, composite materials, and biomedical devices. rsc.org

Allyl carbonochloridate, also known as allyl chloroformate, is a key reagent in the production of allyl-functionalized polymers. solubilityofthings.com These polymers can exhibit enhanced properties such as improved adhesion and thermal stability. solubilityofthings.com The presence of the allyl group, with its characteristic double bond, provides a site for a variety of chemical reactions, allowing for further customization of the polymer's properties. nih.gov This versatility makes allyl-functionalized polymers valuable in fields like drug delivery and tissue engineering. nih.gov

In the realm of nanotechnology, carbonochloridates are used to create reactive polysaccharide-based nanoparticles. Specifically, xylan (B1165943) can be converted into xylan phenyl carbonate (XPC) using phenyl chloroformate. nih.gov These XPC derivatives have the remarkable ability to self-assemble into well-defined, spherical nanoparticles with diameters in the range of 100 to 200 nanometers. nih.govmdpi.com These reactive nanoparticles can then be coupled with other molecules, such as those containing amino groups, under mild aqueous conditions. mdpi.com This opens up possibilities for their use in advanced biomedical applications, including the development of tumor-specific drug delivery systems. mdpi.comresearchgate.net

Allyl-Functionalized Polymers